6-(4-Methoxyphenyl)-4-phenyl-2-((2-(piperidin-1-yl)ethyl)thio)nicotinonitrile
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Overview
Description
6-(4-Methoxyphenyl)-4-phenyl-2-((2-(piperidin-1-yl)ethyl)thio)nicotinonitrile is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
The synthesis of 6-(4-Methoxyphenyl)-4-phenyl-2-((2-(piperidin-1-yl)ethyl)thio)nicotinonitrile involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thioether linkage: This step involves the reaction of a piperidine derivative with an appropriate thiol compound under suitable conditions.
Formation of the nicotinonitrile core: This can be accomplished through a series of condensation reactions involving nitrile precursors and aromatic compounds.
Industrial production methods often involve optimizing these steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
6-(4-Methoxyphenyl)-4-phenyl-2-((2-(piperidin-1-yl)ethyl)thio)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific conditions used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the aromatic rings.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity .
Scientific Research Applications
6-(4-Methoxyphenyl)-4-phenyl-2-((2-(piperidin-1-yl)ethyl)thio)nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-4-phenyl-2-((2-(piperidin-1-yl)ethyl)thio)nicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-(4-Methoxyphenyl)-4-phenyl-2-((2-(piperidin-1-yl)ethyl)thio)nicotinonitrile can be compared with other piperidine derivatives, such as:
4-Phenylpiperidine: Known for its analgesic properties.
2-(4-Methoxyphenyl)piperidine: Studied for its potential antidepressant effects.
Nicotinonitrile derivatives: Known for their diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity .
Properties
Molecular Formula |
C26H27N3OS |
---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-4-phenyl-2-(2-piperidin-1-ylethylsulfanyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C26H27N3OS/c1-30-22-12-10-21(11-13-22)25-18-23(20-8-4-2-5-9-20)24(19-27)26(28-25)31-17-16-29-14-6-3-7-15-29/h2,4-5,8-13,18H,3,6-7,14-17H2,1H3 |
InChI Key |
YVNVBCGUQRGVON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCCN4CCCCC4 |
Origin of Product |
United States |
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